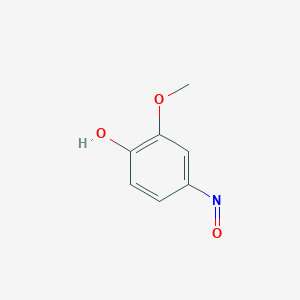

2-methoxy-4-nitrosophenol

Description

Contextualization within Aromatic Nitroso and Phenolic Compound Classes

2-Methoxy-4-nitrosophenol belongs to two significant classes of organic molecules: phenolic compounds and aromatic nitroso compounds.

Phenolic Compounds: This broad class is defined by the presence of at least one hydroxyl (-OH) group directly attached to an aromatic ring. numberanalytics.comchemistnotes.com Phenols are generally more acidic than alcohols due to the resonance stabilization of the corresponding phenoxide ion. wikipedia.org They are classified based on the number of phenol (B47542) units they contain, such as simple phenols and polyphenols. numberanalytics.comslideshare.net The presence of substituents on the aromatic ring significantly influences the chemical properties of a phenol. In the case of this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitroso group modulate the reactivity of the aromatic ring and the acidity of the phenolic proton.

Aromatic Nitroso Compounds: These compounds are characterized by a nitroso (-N=O) functional group bonded to an aromatic carbon atom. wikipedia.orgat.ua Aromatic C-nitroso compounds are known for their distinctive colors and their participation in monomer-dimer equilibria. at.ua A crucial feature of nitrosophenols, particularly those with the nitroso group ortho or para to the hydroxyl group, is their tautomerism with quinone monoximes. encyclopedia.pubcdnsciencepub.com Infrared spectroscopy studies have shown that the quinone-monoxime tautomer is often the more favored structure. encyclopedia.pubmdpi.com this compound is a para-nitrosophenol, and its properties are dominated by its existence as the more stable quinone oxime tautomer. ontosight.aicdnsciencepub.com

Historical Trajectories and Evolution of Research on Nitrosophenols

The study of nitrosophenols and their complexes has a history dating back to the 19th century. The first report of a metal-nitrosophenolato complex, involving mercury(II), was made by Eugéne Millon in 1849. encyclopedia.pub These highly colored complexes spurred further investigation, leading to the isolation of the first example in 1900, although it was initially misidentified. encyclopedia.pub

A significant advancement in the synthesis of ortho-nitrosophenols was the discovery of the Baudisch reaction, which involves the reaction of benzene (B151609), hydroxylamine, and hydrogen peroxide in the presence of a copper(I) salt. wikipedia.orgmdpi.com Throughout the 20th century, research focused on understanding the fundamental properties of these compounds. A key development was the recognition and confirmation of the tautomeric relationship between nitrosophenols and quinone monoximes. encyclopedia.pubmdpi.com Early literature often contained misconceptions, which were later clarified through spectroscopic studies that demonstrated the prevalence of the quinone monoxime structure. encyclopedia.pub Research by Cronheim demonstrated the formation and decomplexation of these metal complexes, noting the "temperamental acid-stability" of the free ligands, which often resulted in low recovery yields. encyclopedia.pub The synthesis of para-nitrosophenols is generally more straightforward than that of ortho-isomers, as nitrosation of phenols typically occurs almost exclusively at the para position unless it is blocked. encyclopedia.pub

Current Research Landscape and Scholarly Significance of this compound

The current scholarly interest in this compound and its analogs lies in their potential as building blocks in organic synthesis and their interesting chemical properties. ontosight.aifinechemical.net Research has explored its use as an intermediate in the synthesis of other organic molecules, including dyes and pharmaceuticals. ontosight.aifinechemical.net

The compound's significance is closely tied to its tautomeric nature. The predominant quinone oxime form dictates its reactivity. cdnsciencepub.com For instance, studies have shown that while it can be acetylated to form an oxime acetate (B1210297), treatment with nitrous acid leads to the corresponding nitrophenol, demonstrating the dual reactivity potential. cdnsciencepub.com This behavior is a point of academic interest, as it provides insight into the subtleties of tautomeric equilibria.

Furthermore, derivatives of this compound are being investigated. For example, related compounds like 2-methoxy-4-vinylphenol (B128420) have been studied for their bioactive potential. nih.gov The structural framework of this compound, containing multiple functional groups, makes it a candidate for creating more complex molecules with specific properties, driving its continued relevance in advanced chemical research. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇NO₃ | ontosight.ai |

| Molecular Weight | 153.13 g/mol | ontosight.ai |

| Appearance | Also exists as its tautomer, 2-methoxy-p-benzoquinone 4-oxime | ontosight.ai |

| Tautomerism | Exists in equilibrium with 4-hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one | ontosight.aiencyclopedia.pub |

| CAS Numbers | 17576-99-7, 19628-78-5, 17302-44-2 | ontosight.ai |

| ChEMBL ID | CHEMBL3276925 | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17576-99-7 |

|---|---|

Molecular Formula |

C7H7NO3 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-methoxy-4-nitrosophenol |

InChI |

InChI=1S/C7H7NO3/c1-11-7-4-5(8-10)2-3-6(7)9/h2-4,9H,1H3 |

InChI Key |

YJQITTWUTKLYOO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)N=O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)N=O)O |

Other CAS No. |

17576-99-7 |

Synonyms |

4-(Hydroxyimino)-2-methoxy-2,5-cyclohexadien-1-one |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Methoxy 4 Nitrosophenol

Established Synthetic Pathways to 2-Methoxy-4-nitrosophenol

Traditional methods for the synthesis of this compound are well-documented, providing reliable routes from readily available starting materials. These pathways are foundational in the production of this and related nitrosophenol compounds.

Nitrosation Reactions of Substituted Phenols

The most direct and common method for preparing this compound is the C-nitrosation of 2-methoxyphenol, also known as guaiacol (B22219). This electrophilic aromatic substitution reaction introduces a nitroso group (-NO) onto the aromatic ring, typically at the position para to the hydroxyl group due to its strong activating and directing effects.

The reaction is generally carried out in an acidic medium, where a nitrosating agent is generated in situ. A common procedure involves dissolving guaiacol in an aqueous acidic solution, such as hydrochloric or sulfuric acid, and then treating it with sodium nitrite (B80452) (NaNO₂). The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the precursor to the active nitrosating species, the nitrosonium ion (NO⁺). The reaction is typically performed at low temperatures (0–5 °C) to control the reaction rate and minimize the formation of byproducts. google.com Phenols are known to react with nitrite more rapidly than most amino compounds under acidic conditions. acs.org

The mechanism involves the electrophilic attack of the nitrosonium ion on the electron-rich aromatic ring of guaiacol. The hydroxyl and methoxy (B1213986) groups direct the substitution to the para position (position 4), leading to the formation of this compound.

Key Reaction Parameters for Nitrosation of Phenols:

| Parameter | Condition | Rationale |

| Precursor | 2-Methoxyphenol (Guaiacol) | Activated aromatic ring with directing hydroxyl and methoxy groups. |

| Reagent | Sodium Nitrite (NaNO₂) | Source of the nitroso group. |

| Medium | Aqueous Acid (e.g., HCl, H₂SO₄) | Generates the active nitrosating agent (NO⁺). |

| Temperature | 0–5 °C | Controls reaction exothermicity and selectivity. |

| Catalyst | Ammonium chloride or hydrochloric acid can be used. google.com | May enhance reaction rate and efficiency. |

Oxidative Transformations of Amino-Substituted Aromatics

An alternative synthetic route involves the oxidation of an amino-substituted precursor, specifically 2-methoxy-4-aminophenol. This method leverages the conversion of an amino group (-NH₂) to a nitroso group (-NO).

This transformation can be achieved using various oxidizing agents. While specific documented examples for the direct oxidation of 2-methoxy-4-aminophenol to its nitroso derivative are less common in readily available literature than the nitrosation of guaiacol, the general principle is established for aminophenols. nih.govresearchgate.net For instance, enzymatic oxidation of o-aminophenols can lead to the formation of nitrosophenols. nih.govresearchgate.net Chemical oxidants like sodium periodate (B1199274) (NaIO₄) are also known to oxidize aminophenols. nih.govresearchgate.net The reaction involves the selective oxidation of the amino group without affecting the phenol (B47542) or methoxy functionalities.

This pathway is particularly relevant in biological contexts or when employing biocatalysis. Certain enzymes, such as o-aminophenol oxidases, can catalyze the oxidation of the amino group to a nitroso group. nih.gov

Derivatization from Related Aromatic Precursors

This compound can also be conceptualized as a derivative of other common aromatic precursors, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). A synthetic sequence could involve the nitration of vanillin, followed by subsequent transformations.

For example, vanillin can be nitrated to form 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). vjs.ac.vn Although converting the aldehyde group of nitrovanillin directly to a nitroso group is not a standard transformation, this highlights how related, highly available bio-based molecules like vanillin serve as starting points for various functionalized methoxyphenols. turkjps.orgdergipark.org.trresearchgate.netjournalagent.com A more plausible, albeit multi-step, route could involve the reduction of the nitro group on a related precursor to an amino group, followed by oxidation as described in section 2.1.2, or diazotization and subsequent reduction.

Emerging and Sustainable Synthesis Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly processes. These principles are being applied to the synthesis of nitrosophenols, including this compound.

Continuous Flow Chemistry Methodologies for Nitrosophenol Generation

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and higher throughput. These benefits are particularly relevant for potentially hazardous reactions like nitrations and nitrosations.

Potential Advantages of Flow Synthesis for this compound:

| Feature | Benefit |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or unstable intermediates. |

| Precise Control | Accurate control over temperature, pressure, and residence time. |

| Improved Yield & Purity | Efficient mixing and heat transfer can lead to fewer byproducts. |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors. |

Catalytic Systems in the Formation of this compound

The use of catalysts can significantly improve the efficiency and selectivity of nitrosation reactions. While the traditional acid-mediated reaction is common, research into catalytic systems aims to reduce waste and improve reaction conditions.

Phenolic compounds themselves can act as catalysts for nitrosation reactions under certain conditions. nih.gov However, for preparative synthesis, external catalysts are more relevant. Heterogeneous catalysts, such as metal-modified montmorillonite (B579905) clays, have shown high activity and stability in the related nitration of phenolic compounds, offering the advantage of being easily recoverable and reusable. organic-chemistry.orgarkat-usa.org These solid acid catalysts can provide an environmentally benign alternative to large quantities of corrosive mineral acids.

Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), have also been employed to facilitate the nitration of phenols in two-phase systems, allowing the use of dilute nitric acid under mild conditions. acs.org A similar catalytic approach could be envisioned for nitrosation, potentially enabling the reaction under less harsh conditions and with improved selectivity.

Functionalization and Derivatization Strategies for this compound

The chemical structure of this compound offers several sites for functionalization and derivatization, including the nitroso group, the phenolic hydroxyl group, and the methoxy group. These reactive centers allow for a variety of chemical transformations to produce a range of derivatives.

Synthesis of Schiff Bases Incorporating the this compound Moiety

The formation of Schiff bases typically involves the condensation of a primary amine with a carbonyl compound. In the case of this compound, its tautomeric equilibrium with 2-methoxy-1,4-benzoquinone-4-oxime provides the necessary carbonyl-like functionality for this reaction. The oxime tautomer can react with primary amines to form imine derivatives, which are a class of Schiff bases.

While specific examples of Schiff base synthesis starting directly from this compound are not widely reported, the reaction is chemically plausible. The general reaction would involve the condensation of the oxime tautomer with a primary amine under conditions that facilitate the elimination of water. The resulting Schiff base would incorporate the 2-methoxy-4-iminophenol core structure. The reactivity of other p-nitrosophenols to form Schiff's bases has been noted, supporting the potential for this transformation. oup.com

Transformations Involving the Nitroso Functional Group

The nitroso group is a versatile functional group that can undergo several transformations. One notable reaction of this compound is its oxidation to the corresponding nitro compound, 2-methoxy-4-nitrophenol. This transformation can be achieved by treating this compound with nitrous acid. cdnsciencepub.com In a reported experiment, suspending this compound in a nitrous acid solution (pH 1) and boiling under reflux resulted in the formation of the corresponding nitro compound. cdnsciencepub.com

This oxidation highlights the reactivity of the nitroso group and provides a pathway to synthesize the nitro derivative from the nitroso precursor.

Reactions at the Phenolic Hydroxyl and Methoxy Positions

The phenolic hydroxyl group in this compound is acidic and can undergo reactions typical of phenols. One such reaction is methylation. The reaction of p-nitrosophenols with diazomethane (B1218177) has been shown to result in the methylation of the hydroxyl group, yielding the corresponding methoxy ether. rsc.org This reaction proceeds through the quinoneoxime tautomer. For instance, the reaction of 2-chloro-4-nitrosophenol (B83783) with diazomethane in a methyl alcoholic solution predominantly yields the 2-chlorobenzoquinone-4-oxime methyl ether. rsc.org A similar reaction would be expected for this compound, leading to the formation of 2,4-dimethoxy-1-nitrosobenzene.

The reactivity of the methoxy group itself is generally limited under standard conditions, as ether linkages are relatively stable. However, under harsh conditions, such as with strong acids, cleavage of the ether bond could occur.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Nitrosophenol

Tautomeric Equilibria and Structural Dynamics

Exploration of Nitrosophenol-Quinone Monoxime Tautomerism

2-Methoxy-4-nitrosophenol exists in a tautomeric equilibrium with its quinone monoxime isomer, 4-hydroxyimino-2-methoxy-2,5-cyclohexadien-1-one. psu.edu This phenomenon, common to nitrosophenols, involves the migration of a proton from the hydroxyl group to the nitroso group, resulting in the formation of an oxime and a quinonoid ring structure.

The position of this equilibrium is influenced by several factors, including the substitution pattern on the aromatic ring and the solvent. For many p-nitrosophenols, the quinone monoxime form is the more stable tautomer. stackexchange.com This stability is attributed to two main factors: the greater affinity of the proton for the oxime nitrogen compared to the phenolic oxygen, and significant π-electron stabilization within the quinonoid system, which partially compensates for the loss of aromaticity. stackexchange.com The ability of this compound to be acetylated to form an oxime acetate (B1210297) provides experimental evidence for the presence of the quinone monoxime tautomer. cdnsciencepub.com

Influence of Substituents on Tautomeric Preferences

The presence and nature of substituents on the phenyl ring play a crucial role in determining the predominant tautomeric form. Electron-donating groups, such as the methoxy (B1213986) group in this compound, can significantly influence the equilibrium. Studies on related compounds, like 5-methoxy-2-nitrosophenol, have shown that methoxy substitution leads to a solvent-dependent tautomeric equilibrium. researchgate.net The electronic effects of substituents can alter the relative stabilities of the nitrosophenol and quinone monoxime forms. researchgate.net In some cases involving phenols with methoxy substituents at positions 2, 4, and/or 6, the corresponding nitrosophenol was not detected, suggesting a strong shift in the equilibrium towards the quinone monoxime form. nih.gov The push-pull electronic effects of the electron-donating methoxy group and the electron-withdrawing nitroso group can modify the electronic distribution within the molecule, thereby affecting the tautomeric preference. acs.org

Reaction Mechanisms with Electrophilic Reagents

Nitrosation and Related Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. Consequently, it can undergo reactions such as nitrosation. cymitquimica.com The incoming electrophile is directed to the positions ortho and para to the activating groups. Given that the para position is occupied by the nitroso group, electrophilic attack is expected to occur at the positions ortho to the hydroxyl and methoxy groups.

Interactions with Nitrous Acid and Related Species

A significant reaction of this compound is its interaction with nitrous acid. Treatment of this compound with nitrous acid results in the oxidation of the nitroso group to a nitro group, yielding 2-methoxy-4-nitrophenol. cdnsciencepub.com This reactivity contrasts with that of the structurally related 2,6-dimethoxy-1,4-benzoquinone-4-oxime, which upon reaction with nitrous acid, yields the corresponding quinone. cdnsciencepub.com The mechanism of this transformation for this compound likely involves the complex chemistry of nitrous acid and its various nitrogen oxide species. For comparison, the reaction of a similar compound, 4-methoxyphenol, with nitrous acid proceeds via a radical mechanism involving the 4-methoxyphenoxy radical, leading to a mixture of the nitrated phenol (B47542) and benzoquinone. psu.eduresearchgate.net The photo-oxidation of related nitrophenols can also lead to the loss of the nitro group and the formation of nitrous and nitric acids. acs.org

Nucleophilic Reactivity and Substitution Pathways

While the electron-rich aromatic ring of this compound is generally deactivated towards nucleophilic attack, the presence of the electron-withdrawing nitroso group (and its tautomeric quinone monoxime form) can facilitate nucleophilic substitution reactions under certain conditions, particularly at the carbon atoms bearing the methoxy group or other potential leaving groups.

The methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, especially in photochemically activated systems. oup.comcdnsciencepub.comsemanticscholar.org In related nitroaromatic compounds, such as 2,4-dimethoxynitrobenzene, the methoxy group ortho to the nitro group can be selectively displaced by a bulky nucleophile like t-butoxide. bwise.kr The efficiency and mechanism of such substitutions—whether proceeding through a polar SNAr* pathway or a single-electron transfer (SET) mechanism—can be influenced by the reaction conditions and the nature of the nucleophile. semanticscholar.orgpsu.edu These examples from related methoxynitro-aromatics suggest that this compound could potentially undergo nucleophilic substitution at the C2 position, leading to the displacement of the methoxy group, especially under photochemical conditions or with potent nucleophiles.

Redox Chemistry and Electron Transfer Processes of the Nitroso Group

The redox chemistry of this compound is intrinsically linked to its tautomeric form, 2-methoxy-p-benzoquinone 4-oxime. The quinone-hydroquinone system is a classic example of a reversible organic redox couple, and the presence of the oxime and methoxy substituents modulates this reactivity. Quinone moieties are recognized for their ability to act as electron shuttles in various chemical and biological systems, a property conferred by the stability of the intermediate semiquinone radicals formed during electron transfer.

ON-C₆H₄-OH + 4e⁻ + 4H⁺ → H₂N-C₆H₄-OH + H₂O

The half-wave potentials (E₁/₂) for this reduction are pH-dependent, shifting to more negative values as the pH increases, which indicates the consumption of protons in the rate-determining step of the reaction. For instance, polarographic studies of p-benzoquinone monoxime show a distinct shift in reduction potential with changing pH.

Table 1: pH Dependence of Half-Wave Potential for p-Benzoquinone Monoxime Reduction

| pH | Half-Wave Potential (E₁/₂) vs. SCE (V) |

|---|---|

| 3.9 | +0.04 |

| 11.4 | -0.88 |

This interactive table shows representative data for the parent compound, p-benzoquinone monoxime, illustrating the significant effect of pH on its reduction potential. SCE refers to the Saturated Calomel Electrode.

The presence of the electron-donating methoxy group at the ortho position in this compound is expected to influence these redox potentials. Generally, electron-donating groups make the reduction of the quinone system more difficult (shifting E₁/₂ to more negative values) by increasing the electron density on the aromatic ring. Conversely, they can facilitate subsequent chemical steps that may follow the initial electron transfer.

In aprotic solvents, the reduction of quinones typically proceeds via two distinct one-electron transfer steps, forming the semiquinone radical anion (Q•⁻) and then the quinone dianion (Q²⁻). nsf.gov

Q + e⁻ ⇌ Q•⁻ (E°₁)

Q•⁻ + e⁻ ⇌ Q²⁻ (E°₂)

The stability of these reduced species is governed by the solvent, the nature of the substituents, and the presence of counter-ions. The methoxy group on this compound would influence the potentials of both electron transfer steps.

Photochemical Transformations and Photoreactivity Studies

The photochemistry of this compound is dictated by the electronic properties of the aromatic nitroso group and the quinone oxime tautomer. Aromatic C-nitroso compounds are known to be photochemically active and can undergo several transformations upon absorption of light. at.ua

One of the characteristic photoreactions of aromatic nitroso compounds is the cleavage of the carbon-nitrogen (C-N) bond. at.ua Upon UV irradiation, this homolytic cleavage can generate a phenyl radical and a nitric oxide (NO) radical. These reactive species can then engage in a variety of secondary reactions, leading to a complex mixture of products.

Another key photochemical process for many aromatic nitroso compounds involves their dimerization. In solution and in the solid state, they can exist in equilibrium with their azodioxy dimers. These dimers, which are often colorless or yellow, can be photodissociated back to the corresponding green or blue nitroso monomers by irradiation with UV light, a process that can be visually observed. mdpi.com

The quinone oxime tautomer introduces additional photochemical pathways. The photochemistry of oximes, particularly in the presence of sensitizers like quinones, has been studied. Photoexcited quinones are capable of abstracting a hydrogen atom from the hydroxyl group of an oxime, leading to the formation of an iminoxy radical (RR'C=NO•). acs.org This process is a facile method for generating such radicals.

RR'C=NOH + Q* → RR'C=NO• + QH•

Furthermore, photosensitized electron transfer reactions of oximes can lead to rearrangements, such as the Beckmann rearrangement, to form amides. bioone.org The direct photolysis of oximes is also known to produce amides, a reaction that proceeds from the lowest excited singlet state. bioone.org

While specific quantum yields and product distribution studies for the direct photolysis of this compound are not extensively documented, the expected reactivity can be inferred from the behavior of related compounds. The irradiation of solutions containing p-nitrosophenol, for example, can lead to its transformation, with reaction pathways influenced by the presence of other reactive species generated in situ, such as hydroxyl radicals. core.ac.ukresearchgate.net

Table 2: Potential Photochemical Reactions of this compound

| Reacting Form | Photochemical Process | Potential Products |

|---|---|---|

| Nitroso Tautomer | C-N Bond Homolysis | 2-methoxyphenoxyl radical, Nitric oxide |

| Azodioxy Dimer | Photodissociation | This compound monomer |

| Quinone Oxime Tautomer | H-abstraction by sensitizer | Iminoxy radical |

| Quinone Oxime Tautomer | Photosensitized Rearrangement | Amide derivatives |

This interactive table summarizes the likely photochemical pathways based on the known reactivity of aromatic nitroso compounds and quinone oximes.

Despite a comprehensive search for spectroscopic data on the chemical compound This compound , specific experimental data required to populate the requested article sections is not available in the provided search results. The search results consistently yield information for a related but distinct compound, 2-methoxy-4-nitrophenol .

The available information on this compound is general in nature, describing it as a phenol derivative that exists in a tautomeric form as a quinone oxime. ontosight.ai It is identified by CAS numbers such as 6145-23-9, 17576-99-7, and 19628-78-5. ontosight.ai While its chemical structure and potential biological activities are mentioned, no specific Fourier Transform Infrared (FT-IR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopic data could be located. ontosight.ai

The extensive spectroscopic data found in the search results, including detailed FT-IR spectra nih.gov, Raman spectra rsc.orgrsc.org, ¹H NMR data nih.gov, and ¹³C NMR data nih.gov, pertains to 2-methoxy-4-nitrophenol (CAS 3251-56-7). nih.govlookchem.comchemicalbook.com

Due to the strict instruction to focus solely on This compound and the absence of the specific, advanced spectroscopic data required for the outlined sections, it is not possible to generate the requested scientifically accurate and detailed article. To proceed would require substituting data from a different chemical compound, which would violate the core requirements of the request.

Therefore, the article on the advanced spectroscopic characterization and structural elucidation of This compound cannot be generated at this time based on the available search results.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and distinguishing between its tautomeric forms. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state.

Absorption Characteristics and Molar Absorptivity

The UV-Vis spectrum of 2-methoxy-4-nitrosophenol is determined by the electronic transitions available in its tautomers. The absorption bands primarily result from π → π* transitions of the aromatic electrons and n → π* transitions involving the lone pair electrons on the oxygen and nitrogen atoms.

The nitrosophenol tautomer would exhibit absorptions typical of a substituted phenol (B47542). In contrast, the 2-methoxy-1,4-benzoquinone 4-oxime tautomer possesses a more extended conjugated system, leading to bathochromic shifts (shifts to longer wavelengths). Studies on related methoxy-substituted para-benzoquinones show intense absorptions around 265 nm and weaker absorption bands at approximately 350-360 nm. sciforum.net These shifts indicate that the quinone oxime form absorbs light at lower energies compared to simple phenols.

Spectroscopic Signatures of Tautomeric Forms

The presence of tautomers can be confirmed by observing distinct spectroscopic signatures. The equilibrium between the nitrosophenol and the quinone monoxime form is often influenced by solvent polarity and pH. Research on analogous compounds, such as 2,6-dimethoxy-1,4-benzoquinone-4-oxime, indicates that the oxime form is overwhelmingly predominant, even in aqueous solutions. cdnsciencepub.com

The reversible thermochromic characteristics observed in some related organic Schiff bases are attributed to the equilibrium between enol (phenolic) and keto (quinoid) tautomers. researchgate.net For this compound, the two forms would present different UV-Vis spectra. The quinone oxime form is expected to have characteristic absorption bands at longer wavelengths compared to the nitrosophenol form due to its extended conjugation.

| Tautomeric Form | Expected Electronic Transitions | Expected λmax Regions |

| This compound | π → π* and n → π | Shorter wavelengths, typical of substituted phenols. |

| 2-methoxy-1,4-benzoquinone 4-oxime | π → π and n → π* (extended conjugation) | Longer wavelengths (~265 nm, ~350-360 nm), characteristic of benzoquinones. sciforum.net |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Product Characterization

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation in the ion source. semanticscholar.org This makes it well-suited for studying this compound and its tautomer. The compound's molecular weight is 153.14 g/mol (for the chemical formula C₇H₇NO₃). nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M-H]⁻) and its fragmentation through collision-induced dissociation to produce product ions. The resulting fragmentation pattern provides detailed structural information.

Studies on the closely related 2,6-dimethoxy-1,4-benzoquinone-4-oxime show that a major fragmentation pathway upon electron impact involves the loss of an oxygen atom from the N-OH group to form a corresponding quinone imine. cdnsciencepub.com Another key fragmentation in nitrosophenols involves the loss of the NO radical. mtu.edu

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Source |

| 152.04 ([M-H]⁻) | Loss of oxygen atom from oxime | 136.05 | cdnsciencepub.com |

| 152.04 ([M-H]⁻) | Loss of NO radical | 122.05 | mtu.edu |

| 152.04 ([M-H]⁻) | Loss of methyl radical (CH₃) | 137.02 | cdnsciencepub.com |

| 152.04 ([M-H]⁻) | Loss of CO | 124.04 | cdnsciencepub.com |

Fragmentation data is inferred from analogous compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and conformational properties of a molecule. These studies provide insights into the three-dimensional arrangement of atoms and the energy associated with different spatial orientations.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of the ground state. By employing functionals such as B3LYP combined with a basis set like 6-311G+(d,p), the geometry of 2-methoxy-4-nitrosophenol can be optimized to find its lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity. elsevierpure.commdpi.comnih.gov

Illustrative Optimized Geometrical Parameters: The following table presents hypothetical, yet realistic, optimized geometrical parameters for this compound, calculated using the DFT/B3LYP method. These values are based on computational studies of similar substituted phenol (B47542) compounds. researchgate.nettandfonline.com

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Length | O-CH3 | 1.43 Å |

| Bond Length | C-N (nitroso) | 1.45 Å |

| Bond Length | N=O | 1.22 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | C-O-C (methoxy) | 118.0° |

| Bond Angle | C-N=O | 115.0° |

| Dihedral Angle | C-C-N-O | ~0° or ~180° |

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional shapes (conformers). For this compound, the key degrees of rotational freedom involve the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and nitroso (-NO) groups.

A Potential Energy Surface (PES) map can be generated by systematically rotating the dihedral angles associated with these functional groups and calculating the energy at each point. This analysis helps to identify the global minimum energy conformer as well as other local minima and the energy barriers between them. For substituted phenols, the orientation of these groups relative to the benzene (B151609) ring significantly impacts the molecule's stability due to steric and electronic effects. It is often found that planar or near-planar conformations are favored to maximize conjugation, and intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. ufms.brresearchgate.net

Coordination Chemistry of 2 Methoxy 4 Nitrosophenol As a Ligand

Ligand Design and Coordination Modes

The design of 2-methoxy-4-nitrosophenol as a ligand is centered on the strategic placement of its coordinating atoms. The ortho-positioning of the hydroxyl and nitroso groups facilitates the formation of a five-membered chelate ring with a metal ion, a thermodynamically favorable arrangement that enhances complex stability.

Chelation Properties of the Nitrosophenolate Anion

Upon deprotonation of the phenolic hydroxyl group, the resulting 2-methoxy-4-nitrosophenolate anion acts as a bidentate chelating ligand. It coordinates to a metal center through the phenolate (B1203915) oxygen and the nitrogen atom of the nitroso group. This chelation is a key feature of its coordination chemistry, leading to the formation of stable metal-ligand complexes.

The nitrosophenol ligands are known to exist in tautomeric equilibrium with their o-benzoquinone monoxime form. encyclopedia.pubmdpi.com Infrared spectroscopy studies on related metal-2-nitrosophenolato complexes have shown that the ligands often adopt the more favored o-benzoquinone monoxime structure. encyclopedia.pubmdpi.com Single crystal X-ray diffraction analysis of copper(II) bis(4-methyl-2-nitrosophenol) has confirmed that coordination to the metal ion occurs through the nitrogen atom of the nitroso group. mdpi.com

Influence of Methoxy (B1213986) and Nitroso Groups on Binding Affinity

The electronic properties of the methoxy (-OCH₃) and nitroso (-NO) groups significantly influence the binding affinity of the 2-methoxy-4-nitrosophenolate ligand. The methoxy group, being an electron-donating group, increases the electron density on the aromatic ring and, consequently, on the coordinating phenolate oxygen. This enhanced electron density can lead to stronger coordination with metal ions.

Synthesis and Characterization of Metal-Nitrosophenolato Complexes

The synthesis of metal complexes with this compound can be approached through various methods, leading to complexes with diverse geometries and stoichiometries.

Preparation of Transition Metal Complexes with this compound

Transition metal complexes of this compound can be synthesized by reacting a metal salt with the free ligand. A common method involves the reaction of a metal(II) salt, such as copper(II) chloride, with the 2-nitrosophenol ligand in a suitable solvent. encyclopedia.pub The substantial binding affinity of the nitrosophenolate ligand for metal ions like copper(II) facilitates the formation of the complex. encyclopedia.pub Stable complexes have been reported with a variety of +2 metal centers, including mercury(II), nickel(II), iron(II), and cobalt(II). encyclopedia.pub

An alternative synthetic route involves the in situ formation of the nitrosophenol ligand in the presence of the metal ion, a method historically known as the Baudisch reaction for related compounds. nih.gov However, isolating the free 2-nitrosophenol ligand first and then reacting it with a metal salt is a more direct approach. encyclopedia.pub The synthesis of related Schiff base complexes derived from 4-hydroxy-3-methoxybenzaldehyde with metal salts like Cu(II) and Zn(II) is typically carried out by refluxing the ligand and the metal salt in a 2:1 molar ratio in a solvent such as ethanol. nih.gov

Determination of Coordination Geometry and Stoichiometry

The coordination geometry and stoichiometry of metal complexes with this compound are determined using various analytical techniques. Spectroscopic methods such as UV-Vis and FT-IR spectroscopy, along with elemental analysis, provide initial insights into the ligand-to-metal ratio and the coordination environment.

For analogous copper(II) complexes with substituted 2-nitrosophenols, a bi-ligated dimeric structure is often observed. However, other metals, such as cobalt(III) or iron(II/III), can accommodate three ligands, resulting in an octahedral hexacoordinate structure. In the absence of single-crystal X-ray diffraction data for this compound complexes, the exact geometries are often proposed based on spectroscopic and magnetic data. For instance, in related Ni(II) complexes with ligands containing methoxy and nitro functional groups, octahedral or square planar geometries are often suggested based on electronic spectra and magnetic moment values.

Electronic and Magnetic Properties of Coordination Complexes

The electronic and magnetic properties of coordination complexes of this compound are dictated by the nature of the central metal ion and the ligand field environment created by the nitrosophenolate ligands.

The electronic spectra of these complexes typically exhibit bands arising from d-d transitions within the metal ion and charge-transfer transitions between the metal and the ligand. The energies of these transitions provide information about the coordination geometry and the ligand field strength. For example, the electronic spectra of related Cu(II) complexes with N,O-chelating ligands often show broad d-d transition bands in the visible region, characteristic of a distorted octahedral or square planar geometry.

The magnetic properties of these complexes depend on the number of unpaired electrons on the central metal ion. Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex, which helps in elucidating the electronic configuration and the spin state of the metal ion. For instance, a study on Fe(III) complexes with ligands bearing methoxy and nitro substituents demonstrated that the electron-donating methoxy group can lower the spin-crossover transition temperature, while an electron-withdrawing nitro group can increase it. This highlights the significant role of the substituents on the magnetic behavior of the complexes.

Table of Research Findings on Related Metal Complexes

| Metal Ion | Ligand System | Coordination Geometry | Key Findings |

|---|---|---|---|

| Fe(III) | Schiff base with methoxy and nitro groups | Octahedral | Methoxy group lowers spin-crossover temperature. |

| Cu(II) | Schiff base from 4-hydroxy-3-methoxybenzaldehyde | Proposed distorted octahedral | Complex exhibits antioxidant activity. nih.gov |

| Zn(II) | Schiff base from 4-hydroxy-3-methoxybenzaldehyde | Proposed tetrahedral | Complex characterized by various spectral techniques. nih.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-2-nitrosophenol |

| 4-hydroxy-3-methoxybenzaldehyde |

| Copper(II) chloride |

| Mercury(II) |

| Nickel(II) |

| Iron(II) |

| Cobalt(II) |

| Iron(III) |

| Cobalt(III) |

Catalytic Applications of Metal-Nitrosophenolato Complexes

General studies on metal-nitrosophenolato compounds indicate their potential in catalysis. For instance, certain manganese-nitrosonaphtholato complexes have been shown to facilitate aryl-aryl coupling reactions. nih.gov Additionally, cobalt bis(2-hydroxyl-1-nitrosonaphthalene-3,6-disulphonato) has been used as a homogeneous co-catalyst in the electrochemical reduction of carbon dioxide to methanol. nih.gov These examples highlight the catalytic potential within this class of compounds, stemming from the ability of the metal center to coordinate with substrates and participate in electron transfer processes.

However, the influence of specific substituents on the nitrosophenol ligand, such as the methoxy and nitroso groups at positions 2 and 4 respectively in this compound, on the catalytic activity of the corresponding metal complexes has not been reported in the available literature.

There is no available research data detailing the role of this compound metal complexes in mediating organic redox transformations. The redox characteristics of the nitrosophenolato ligands suggest potential for such applications, but this has not been experimentally verified for this specific compound. encyclopedia.pub

Similarly, the scientific literature lacks information on the application of this compound metal complexes as catalysts in other organic synthesis reactions. While a related compound, copper(II) bis(2-methoxy-6-nitroso-4-formylphenol), has been utilized as a diene substrate in cycloaddition reactions, this represents a stoichiometric application rather than a catalytic one and involves a structurally distinct ligand. nih.gov

Advanced Analytical Methodologies for 2 Methoxy 4 Nitrosophenol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for the analysis of nitrosophenols and their derivatives.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying non-volatile or thermally unstable compounds like 2-methoxy-4-nitrosophenol. Reverse-phase (RP) HPLC is the most common mode used for this purpose. globalresearchonline.net In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar solvent mixture. globalresearchonline.net

Research has demonstrated successful separation of related nitrophenols using C18 or specialized reverse-phase columns. sielc.comnih.govnih.gov The separation is typically achieved with a mobile phase consisting of an acetonitrile or methanol and water mixture, often with an acid like phosphoric or formic acid to control ionization and improve peak shape. sielc.com For instance, an isocratic ion-pair RP-HPLC method has been developed for the simultaneous analysis of 4-nitrophenol (B140041) (PNP) and its metabolites. nih.govnih.gov This method utilizes a C18 column with a mobile phase of methanol and a citrate buffer containing a pairing agent, achieving baseline separation in under 14 minutes. nih.gov

Validation of these HPLC methods demonstrates their reliability. Key validation parameters include linearity, precision, and accuracy. mdpi.com Linearity is typically established over a specific concentration range, with correlation coefficients (R²) of 0.999 or higher indicating a strong linear relationship. mdpi.comresearchgate.net Precision is assessed through intra-day and inter-day repeatability, with relative standard deviation (RSD) values generally below 5%. nih.govmdpi.com The limit of quantification (LOQ), the lowest concentration that can be reliably measured, for similar nitrophenols has been reported in the low micromolar (µM) range. nih.govnih.gov

| Parameter | Condition/Value | Source |

|---|---|---|

| Column | C18 or Newcrom R1 (Reverse Phase) | sielc.comnih.gov |

| Mobile Phase | Methanol/Acetonitrile and buffered aqueous solution (e.g., 0.01 M citrate buffer, pH 6.2) | sielc.comnih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detection | UV-Vis at 290 nm | nih.govnih.gov |

| Linear Range | 1–100 µM | nih.govnih.gov |

| Limit of Quantification (LOQ) | ~2.5 µM | nih.govnih.gov |

| Intra-day Precision (%RSD) | 0.44–3.71% | nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, phenols, including this compound, are often not volatile enough for direct GC analysis and can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. researchgate.net To overcome this, a derivatization step is typically required to convert the polar phenolic group into a less polar, more volatile ether or ester derivative. chromatographyonline.comepa.gov

Common derivatization reagents for phenols include diazomethane (B1218177), which creates a methylated derivative (anisole), and pentafluorobenzyl bromide (PFBBr), which forms a pentafluorobenzyl ether. epa.gov The choice of reagent can depend on the specific analytical needs and the detector being used. For example, PFBBr derivatives are highly responsive to an electron capture detector (ECD), offering excellent sensitivity. epa.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column, such as a DB-5. epa.gov It is important to note that chromatographic co-elution can occur. For instance, the methylated derivatives of 2-nitrophenol and 3-nitrophenol have been reported to co-elute on a DB-5 column, which would necessitate the use of a different column or analytical technique if their individual quantification is required. epa.gov

| Derivatization Agent | Derivative Formed | Key Features | Source |

|---|---|---|---|

| Diazomethane | Methylated ether (Anisole) | Effective for methylation; hazardous (explosive, carcinogenic). | epa.govresearchgate.net |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Produces derivatives suitable for sensitive electron capture detection (ECD). | epa.gov |

| Trimethylsulfonium hydroxide (TMSH) | Methylated ether | Alternative methylation agent. | researchgate.net |

| 3,5-Bis(trifluoromethyl)benzyldimethylphenylammonium fluoride | Trifluoromethylbenzyl ether | Produces derivatives with high response in GC-MS. | researchgate.net |

Electrochemical Sensing and Determination Methods

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative to chromatographic techniques for the determination of electroactive species like nitrosophenols. acs.org These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetry is a category of electroanalytical methods that has proven effective for trace analysis of nitrophenols. researchgate.net Techniques like stripping voltammetry can achieve extremely low detection limits, often in the parts-per-trillion range for some analytes. nih.gov The general principle involves two steps: a pre-concentration step where the analyte is accumulated onto the surface of a working electrode, followed by a stripping step where the potential is scanned, causing the analyte to be oxidized or reduced, generating a measurable current peak that is proportional to its concentration. envchemgroup.com

The performance of voltammetric sensors is highly dependent on the material of the working electrode. To enhance sensitivity and selectivity, glassy carbon electrodes (GCE) are often modified with nanomaterials. rsc.org For example, a GCE modified with a heterostructure of ZnO/RuO₂ nanoparticles demonstrated excellent sensitivity (18.20 μA μM⁻¹ cm⁻²) and a remarkably low limit of detection (52.20 ± 2.60 pM) for 2-nitrophenol. rsc.orgresearchgate.net Another sensor, using a composite of pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO), also showed high sensitivity and a detection limit of 0.10 µM for 4-nitrophenol. nih.gov These modified electrodes provide a large surface area and enhanced catalytic activity for the electrochemical reaction of the target analyte.

| Electrode Modification | Analyte | Analytical Technique | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| ZnO/RuO₂ Nanoparticles | 2-Nitrophenol | I-V | Not Specified | 52.20 pM | rsc.org |

| Pyridine diketopyrrolopyrrole-functionalized Graphene Oxide (PDPP–GO) | 4-Nitrophenol | DPV | 0.5–163 µM | 0.10 µM | nih.gov |

| SrTiO₃/Ag/rGO Composite | 4-Nitrophenol | LSV | 0.1–1000 µM | 0.03 µM | acs.org |

| PEDOT:PSS/Pt NPs/PPy-CB/ZnO | 4-Nitrophenol | DPV | 1.5–40.5 µM | 1.25 µM | mdpi.com |

Spectrophotometric Quantification Techniques

UV-Visible spectrophotometry is a widely used analytical technique based on the absorption of light by an analyte. While traditional spectrophotometry can struggle with mixtures of compounds having overlapping absorption spectra, derivative spectrophotometry provides a powerful solution for such challenges.

Derivative spectrophotometry is an advanced technique that involves calculating the first, second, or higher-order derivative of an absorbance spectrum (dA/dλ, d²A/dλ², etc.). scholarsresearchlibrary.com This mathematical transformation can effectively resolve overlapping spectral bands, allowing for the quantification of individual components in a mixture without prior separation. core.ac.ukinnovareacademics.in The derivative spectrum often reveals finer structural details that are hidden in the original zero-order spectrum. scholarsresearchlibrary.com

Quantification can be achieved using the zero-crossing technique, where the concentration of one component is proportional to the derivative amplitude at the wavelength where the derivative of the interfering component is zero. core.ac.uk More advanced methods, such as the "first derivative of the density ratio spectra," have been successfully developed for the simultaneous determination of ternary mixtures of nitrophenol isomers. researchgate.netresearchgate.net This approach involves dividing the absorption spectrum of the mixture by that of a standard divisor, and then calculating the derivative of the resulting ratio spectrum. researchgate.netresearchgate.net These methods have been validated and applied to the analysis of nitrophenols in synthetic mixtures and environmental water samples, demonstrating good accuracy and precision. researchgate.netresearchgate.netnih.gov

| Compound | Linear Determination Range (µg/mL) | RMSEP* | Source |

|---|---|---|---|

| m-nitrophenol | 1.0–25.0 | 0.4907 | researchgate.netresearchgate.net |

| o-nitrophenol | 1.0–25.0 | 0.4779 | researchgate.netresearchgate.net |

| p-nitrophenol | 1.0–15.0 | 0.2068 | researchgate.netresearchgate.net |

*RMSEP: Root Mean Square Error of Prediction

Hyphenated Techniques for Comprehensive Analysis

The coupling of separation and spectroscopic techniques, known as hyphenated techniques, provides a powerful approach for the detailed analysis of complex mixtures. By combining the separation power of chromatography with the identification capabilities of spectroscopy, these methods offer high sensitivity and selectivity, which are crucial for the analysis of specific compounds like this compound and its derivatives, particularly in complex matrices such as environmental samples or wood smoke.

Combination of Chromatography with Mass Spectrometry (e.g., HPLC-ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) stands as a premier analytical technique for the sensitive and selective determination of polar and semi-volatile organic compounds. This method is particularly well-suited for the analysis of this compound, a compound that may be present at trace levels in various samples. The technique's power lies in its ability to physically separate the target analyte from a complex mixture using HPLC, followed by its ionization and mass analysis, which provides structural information and enables precise quantification.

Principle of HPLC-ESI-MS/MS Analysis

The analysis of this compound by HPLC-ESI-MS/MS involves several key steps. Initially, the sample extract is injected into the HPLC system. A reversed-phase HPLC column, such as a C18 column, is typically employed to separate the components of the mixture based on their polarity. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization, is used to elute the compounds from the column.

Following chromatographic separation, the eluent is introduced into the electrospray ionization (ESI) source of the mass spectrometer. In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density increases until the analyte molecules are released as gas-phase ions. For a phenolic compound like this compound, analysis is often performed in negative ion mode, where the phenolic proton is abstracted to form the [M-H]⁻ ion.

These precursor ions are then guided into the first mass analyzer (Q1) of a triple quadrupole mass spectrometer, which is set to select only the ions with the mass-to-charge ratio (m/z) corresponding to the deprotonated this compound. The selected precursor ions then travel into a collision cell (Q2), where they are fragmented by collision with an inert gas (e.g., argon). The resulting fragment ions, known as product ions, are characteristic of the precursor ion's structure. Finally, the product ions are directed into the third mass analyzer (Q3), which scans for and detects these specific fragments. This process of selecting a precursor ion and monitoring its specific product ions is termed Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity.

Detailed Research Findings

For instance, the analysis of related nitrophenols often utilizes a reversed-phase C18 column with a gradient elution of water and methanol or acetonitrile containing a small percentage of formic or acetic acid. The ESI source is typically operated in negative ion mode, as phenolic compounds readily deprotonate.

Based on the structure of this compound (C₇H₇NO₃), the expected mass of the neutral molecule is approximately 153.12 g/mol . In negative ion mode ESI, the precursor ion would be the deprotonated molecule [M-H]⁻ at an m/z of 152.

The fragmentation of this precursor ion in the collision cell would likely involve the loss of stable neutral molecules. Plausible fragmentation pathways for the [M-H]⁻ ion of this compound (m/z 152) could include:

Loss of the nitroso group (•NO), resulting in a fragment ion.

Loss of a methyl radical (•CH₃) from the methoxy (B1213986) group.

Cleavage of the methoxy group, leading to the loss of formaldehyde (CH₂O).

Ring cleavage, although this typically requires higher collision energies.

By monitoring specific precursor-to-product ion transitions, a highly selective and sensitive quantification method can be established. The choice of quantifier and qualifier transitions is crucial for confident identification and quantification.

Hypothetical HPLC-ESI-MS/MS Parameters

The following table presents a hypothetical set of parameters for the analysis of this compound, based on typical conditions for similar analytes.

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 °C |

| Collision Gas | Argon |

Hypothetical MRM Transitions for this compound

This interactive table illustrates potential MRM transitions that could be used for the quantification and confirmation of this compound. The collision energy would be optimized experimentally to maximize the signal of the product ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound | 152 | Value based on expected fragmentation | Value based on expected fragmentation |

Note: The specific m/z values for the product ions would need to be determined through experimental infusion of a pure standard of this compound into the mass spectrometer.

The combination of HPLC with ESI-MS/MS provides a robust platform for the comprehensive analysis of this compound and its derivatives. Its high selectivity and sensitivity allow for the detection and quantification of this compound even in challenging sample matrices, making it an invaluable tool in environmental and food science research.

Environmental Chemical Transformations and Fate of 2 Methoxy 4 Nitrosophenol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the intervention of biological organisms. Key pathways for organic pollutants like 2-methoxy-4-nitrosophenol in soil and water include hydrolysis and photodegradation.

Photodegradation: Sunlight can provide the energy to break down chemical compounds, a process known as photodegradation or photolysis. For nitroaromatic compounds like nitrophenols, photocatalytic degradation is a widely studied advanced oxidation process. nih.govrsc.org For instance, the degradation of 4-nitrophenol (B140041) has been successfully achieved using TiO2 and Fe-doped TiO2 catalysts under UV irradiation. nih.govresearchgate.net These processes rely on the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its eventual mineralization. researchgate.net While these are engineered systems, they demonstrate the susceptibility of the nitrophenol structure to light-induced degradation, suggesting that natural sunlight could play a role in the abiotic degradation of this compound in surface waters and on soil surfaces.

Bioremediation and Microbial Transformation Mechanisms of Nitrosophenols and Related Compounds

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. researchgate.netfrontiersin.org Nitrophenols and their derivatives, which are structurally similar to nitrosophenols, are recognized as hazardous xenobiotic compounds. researchgate.net However, various bacterial strains have demonstrated the ability to degrade them, typically utilizing them as a source of carbon and nitrogen. nih.govresearchgate.net

The microbial degradation of nitrophenols can proceed through several initial strategies:

Oxidative Denitrification: Monooxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.govnih.gov For example, some Moraxella and Pseudomonas species degrade p-nitrophenol (PNP) by first converting it to hydroquinone (B1673460) with the release of nitrite. nih.govnih.gov A two-component monooxygenase from Bacillus sphaericus JS905 has been shown to convert PNP to 4-nitrocatechol (B145892) and subsequently to 1,2,4-trihydroxybenzene, releasing the nitro group in the second step. nih.gov

Reductive Pathways: The nitro group can be reduced to a hydroxylamino (-NHOH) or an amino (-NH2) group by nitroreductases. researchgate.netresearchgate.net This is often the initial step under anaerobic conditions. nih.gov The resulting aminophenol is generally less toxic and more amenable to further degradation.

Dioxygenase Attack: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can precipitate the spontaneous elimination of the nitro group. nih.gov

Following the initial attack and removal or modification of the nitro/nitroso group, the aromatic ring is typically cleaved. In the case of PNP degradation by an Arthrobacter species, the pathway proceeds through 4-nitrocatechol and 1,2,4-benzenetriol, which is then converted to maleylacetic acid before entering the beta-ketoadipate pathway for central metabolism. nih.gov

The table below summarizes various microorganisms and their reported pathways for degrading related nitrophenolic compounds.

| Microorganism | Compound Degraded | Key Intermediates | Degradation Pathway |

| Pseudomonas putida | 3-Nitrophenol | 1,2,4-Benzenetriol | Reductive |

| Ralstonia eutropha | 3-Nitrophenol | 3-Hydroxylaminophenol | Reductive |

| Arthrobacter sp. JS443 | p-Nitrophenol (PNP) | 4-Nitrocatechol, 1,2,4-Benzenetriol | Oxidative |

| Pseudomonas sp. | p-Nitrophenol (PNP) | Hydroquinone | Oxidative |

| Bacillus sphaericus JS905 | p-Nitrophenol (PNP) | 4-Nitrocatechol, 1,2,4-Trihydroxybenzene | Oxidative |

These pathways, primarily elucidated for nitrophenols, provide a strong foundation for understanding the potential bioremediation mechanisms for this compound. The enzymatic machinery, such as monooxygenases and nitroreductases, that has evolved to act on nitrophenols would likely exhibit activity towards the structurally analogous nitrosophenol.

Atmospheric Chemical Processing and Formation as Secondary Organic Aerosol Components

This compound and related nitroguaiacols are not typically primary pollutants but are formed in the atmosphere through the chemical transformation of precursors. A major precursor is guaiacol (B22219) (2-methoxyphenol), a volatile organic compound released in large quantities from biomass burning, particularly from the pyrolysis of lignin. acs.orgnih.govcopernicus.org

In the atmosphere, guaiacol undergoes oxidation, primarily initiated by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. d-nb.infoacs.org This oxidation, in the presence of nitrogen oxides (NOx), leads to the formation of nitrated guaiacols, including isomers of nitroguaiacol (NG). acs.orgnih.gov These products have lower volatility than the parent guaiacol and can partition from the gas phase to the particle phase, contributing to the formation and growth of Secondary Organic Aerosols (SOA). acs.orgcopernicus.org

Several factors influence the formation and yield of SOA from guaiacol:

Illumination and Humidity: Chamber studies have shown that the maximum SOA yield (42%) from guaiacol nitration is achieved under illumination and at high relative humidity (80%). nih.govacs.orgresearchgate.net Water plays a significant role in the formation of catechol and subsequently 4-nitrocatechol, a key species in the particulate phase. nih.govresearchgate.net

Presence of NOx: NOx is essential for the nitration process. The reaction of guaiacol with OH radicals in the presence of NOx can lead to the formation of various nitroguaiacol isomers. researchgate.net

Presence of SO2 and Seed Particles: The presence of sulfur dioxide (SO2) and inorganic seed particles (like (NH4)2SO4 and NaCl) can synergistically enhance SOA formation. d-nb.infocopernicus.org SO2 was also found to increase the carbon oxidation state of the resulting SOA, suggesting it promotes functionalization reactions. d-nb.infocopernicus.org

A study investigating multiphase nitrophenol formation from guaiacol identified several nitrated products. While 4-nitrocatechol was the predominant species in the particulate phase, isomeric mono-nitroguaiacols were also detected. acs.orgnih.gov A pathway for dark nitration in dry air, yielding about 1% nitroguaiacols, has also been suggested. nih.govresearchgate.net

The table below summarizes experimental findings on SOA yield from the photooxidation of guaiacol under various conditions.

| Precursor | Conditions | SOA Yield (%) | Key Findings | Reference(s) |

| Guaiacol | Humid (80% RH), Illuminated | 42% | Maximum yield observed; water promotes 4-nitrocatechol formation. | nih.gov, acs.org, researchgate.net |

| Guaiacol | Dry, Dark | ~1% | A pathway for dark nitration exists. | nih.gov, acs.org, researchgate.net |

| Guaiacol | Low-NOx, H2O2 as OH source | 44–50% | Demonstrates high SOA potential even under low-NOx conditions. | copernicus.org |

| Guaiacol | Photooxidation w/o SO2 or seeds | 9.46% – 26.37% | Baseline SOA formation. | copernicus.org |

| Guaiacol | Photooxidation with SO2 | Yield enhanced by 14.04% – 23.65% | SO2 increases SOA yield and oxidation state. | copernicus.org |

| Guaiacol | Photooxidation with (NH4)2SO4 seeds and SO2 | Yield enhanced by 29.78% – 53.43% | Synergistic effect of seed particles and SO2 on SOA formation. | copernicus.org |

This atmospheric processing transforms volatile biomass burning emissions into less volatile SOA components, which have implications for air quality, climate by absorbing light (as brown carbon), and human health. nih.gov

Role of 2 Methoxy 4 Nitrosophenol in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Aromatic Compounds

The reactivity of 2-methoxy-4-nitrosophenol makes it a strategic starting material for the synthesis of a variety of substituted aromatic molecules, including anilines, aminophenols, and dye precursors. The interplay between its electron-donating (hydroxyl and methoxy) and electron-withdrawing (nitroso) groups governs its role in these synthetic pathways.

A primary application of this compound in organic synthesis is its role as a precursor to 4-amino-2-methoxyphenol (B1666316). The nitroso group (-N=O) is at an intermediate oxidation state between a nitro group (-NO2) and an amino group (-NH2) and can be readily reduced to the corresponding primary amine. This transformation is a critical step in the synthesis of substituted anilines and aminophenols, which are themselves important industrial intermediates.

The reduction of the nitroso group in this compound to an amino group yields 4-amino-2-methoxyphenol. This reduction can be achieved using a variety of reducing agents, a reaction pathway analogous to the well-documented reduction of the corresponding nitro compound, 2-methoxy-4-nitrophenol. researchgate.netmdpi.comresearchgate.netacs.orgmdpi.combcrec.id Common reagents for such reductions include catalytic hydrogenation (e.g., using palladium on carbon), metal/acid combinations (e.g., tin or iron in hydrochloric acid), or other reducing agents like sodium dithionite. prepchem.com

| Precursor | Product | Key Transformation |

| This compound | 4-Amino-2-methoxyphenol | Reduction of the nitroso group |

| 2-Methoxy-4-nitrophenol | 4-Amino-2-methoxyphenol | Reduction of the nitro group |

The resulting 4-amino-2-methoxyphenol is a valuable substituted aminophenol. Substituted anilines and aminophenols are foundational building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. mdpi.comgoogle.com The presence of the amino, hydroxyl, and methoxy (B1213986) groups on the aromatic ring of 4-amino-2-methoxyphenol allows for further functionalization, making it a versatile synthon.

The aromatic structure and reactive functional groups of this compound make it a potential building block for the synthesis of functionalized dye precursors. Azo dyes, which are characterized by the -N=N- chromophore, are a significant class of synthetic colorants. unb.ca The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline. unb.cascialert.net

While this compound itself is not a primary amine, its reduction product, 4-amino-2-methoxyphenol, is. This aminophenol can be diazotized and then coupled with various aromatic compounds to produce a range of azo dyes. The methoxy and hydroxyl groups on the benzene (B151609) ring of the resulting dye molecule can influence its color, solubility, and fastness properties. Guaiacol (B22219) (2-methoxyphenol), the parent compound of this compound, is known to be a precursor in dye manufacturing due to its ability to participate in coupling and condensation reactions. nbinno.com

Furthermore, nitrosophenols can directly participate in condensation reactions with aromatic amines to form indophenol (B113434) dyes, although this is a less common route for azo dye synthesis. The general reactivity of phenols and anilines in dye synthesis suggests that derivatives of this compound are valuable intermediates in this field.

| Starting Material | Intermediate | Application in Dye Synthesis |

| This compound | 4-Amino-2-methoxyphenol | Diazotization and azo coupling |

| Guaiacol (2-methoxyphenol) | Various derivatives | Coupling and condensation reactions |

Application in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. nih.gov this compound can serve as a precursor for the synthesis of certain nitrogen-containing heterocyclic systems, most notably phenoxazines. Phenoxazine (B87303) and its derivatives are an important class of compounds with applications as dyes, fluorescent probes, and have been investigated for their electronic and biological properties. nih.govnih.gov

The synthesis of phenoxazine structures can be achieved through the condensation of an o-aminophenol with a catechol or quinone. Alternatively, nitrosophenols can undergo condensation reactions with other aromatic compounds to form phenoxazine-type structures. For instance, the reaction of a nitrosophenol with an N-alkylaniline derivative can lead to the formation of a phenoxazinium salt, which is a key structure in certain dyes. nih.gov

The reduction of this compound to 4-amino-2-methoxyphenol provides a direct route to an ortho-aminophenol derivative (specifically, an ortho-amino-para-methoxyphenol). This intermediate can then undergo oxidative condensation with itself or other suitable aromatic partners to form a phenoxazine ring system. The methoxy group from the original this compound would be incorporated into the final heterocyclic structure, thereby functionalizing the phenoxazine core.

| Precursor | Intermediate | Heterocyclic System |

| This compound | 4-Amino-2-methoxyphenol | Phenoxazines |

| Nitrosophenols (general) | - | Phenoxazinium salts |

Utility in the Synthesis of Pharmaceutically Relevant Scaffolds and Chemical Intermediates

The structural motifs derived from this compound are present in a variety of pharmaceutically relevant scaffolds and chemical intermediates. The key to this utility lies in the transformation of the nitroso group into an amino group, generating 4-amino-2-methoxyphenol. This aminophenol scaffold is a precursor to more complex molecules with potential biological activity.

Substituted aminophenols are known intermediates in the synthesis of various pharmaceuticals. For example, 4-aminophenol (B1666318) is a key intermediate in the production of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). acs.org While 4-amino-2-methoxyphenol is not a direct precursor to paracetamol, its structural similarity highlights the importance of this class of compounds in medicinal chemistry.

The 4-amino-2-methoxyphenol derived from this compound can be further modified to create a variety of chemical intermediates. The amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The phenolic hydroxyl group can be etherified or esterified. These transformations allow for the construction of a diverse library of molecules for screening for biological activity.

Moreover, the phenoxazine heterocycles, which can be synthesized from this compound as described previously, are also being investigated for their potential as pharmaceutical agents. The phenoxazine core is found in some compounds with anticancer and antimicrobial properties.

| Compound Derived from this compound | Potential Pharmaceutical Relevance |

| 4-Amino-2-methoxyphenol | Precursor to substituted anilines and aminophenols used in drug synthesis. |

| Functionalized Phenoxazines | Core structure in compounds with potential anticancer and antimicrobial activities. |

Future Research Trajectories and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of nitrosophenols is traditionally achieved through the direct C-nitrosation of phenols using agents like nitrous acid. For 2-methoxy-4-nitrosophenol, this would involve the nitrosation of guaiacol (B22219) (2-methoxyphenol). Future research should pivot towards developing more efficient, selective, and sustainable synthetic methodologies.

Key research objectives could include:

Catalytic Nitrosation: Investigating novel catalysts to improve the regioselectivity of the nitrosation reaction. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the guaiacol ring are both activating and ortho-, para-directing. While the para-position relative to the hydroxyl group is sterically favored, achieving high selectivity for the desired 4-nitroso product over potential ortho-isomers is crucial. nih.govacs.org Metal-based catalysts, particularly those involving copper, have shown promise in directing ortho-nitrosation and stabilizing the resulting nitrosophenol product, suggesting a potential avenue for controlling selectivity in this system as well. nih.govencyclopedia.pubscispace.com

Green Chemistry Approaches: Traditional nitrosation methods often involve strong acids and generate significant waste. google.com Future synthetic routes could explore greener alternatives, such as using solid acid catalysts, enzymatic nitrosation, or flow chemistry systems. These approaches could minimize waste, reduce reaction times, and enhance safety, particularly given the potential instability of nitroso compounds. chemicalbook.com

Alternative Precursors: Exploring synthetic pathways from different starting materials could yield more efficient processes. For instance, the partial oxidation of corresponding aminophenols or the hydrolysis of related nitrosoanilines are established routes for other nitrosophenols and could be adapted. encyclopedia.pubprepchem.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Nitrosation | Improved regioselectivity, higher yields, milder reaction conditions. | Development of novel metal-based or organocatalysts. |

| Flow Chemistry | Enhanced safety, better process control, scalability. | Optimization of reactor design and reaction parameters. |

| Biocatalysis | High selectivity, environmentally benign conditions. | Identification and engineering of suitable enzymes. |

Deeper Mechanistic Understanding of Reactivity and Transformations

A fundamental area for future research is the detailed mechanistic study of this compound's reactivity. The interplay between its functional groups—hydroxyl, methoxy, and nitroso—governs its chemical behavior.

Tautomerism: A key characteristic of p-nitrosophenols is their tautomeric equilibrium with quinone monoximes. nih.govmerriam-webster.comechemi.com It is highly probable that this compound exists in equilibrium with its tautomer, 2-methoxy-1,4-benzoquinone monoxime. stackexchange.com Detailed kinetic and thermodynamic studies are needed to understand this equilibrium. Investigating how factors like solvent polarity, pH, and temperature influence the stability of each tautomer is essential for predicting and controlling its reactivity.

Electrophilic and Nucleophilic Reactions: The electron-donating effects of the hydroxyl and methoxy groups, combined with the properties of the nitroso group, create a unique electronic landscape on the aromatic ring. Mechanistic studies should probe its behavior in key organic reactions, such as electrophilic aromatic substitution, nucleophilic attack, and condensation reactions.